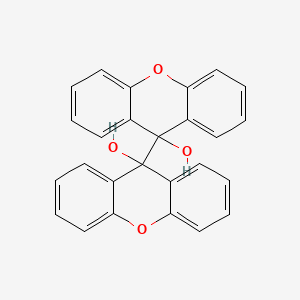
9h,9'h-9,9'-Bixanthene-9,9'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H,9’H-9,9’-Bixanthene-9,9’-diol is an organic compound with the molecular formula C26H18O4. It is characterized by its unique structure, which consists of two xanthene units connected through a central carbon atom, each bearing a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-9,9’-Bixanthene-9,9’-diol typically involves the condensation of xanthone derivatives. One common method includes the reaction of xanthone with a suitable reducing agent under controlled conditions to form the desired diol. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the product .
Industrial Production Methods: Industrial production of 9H,9’H-9,9’-Bixanthene-9,9’-diol may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Types of Reactions:
Oxidation: 9H,9’H-9,9’-Bixanthene-9,9’-diol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation Products: Quinones, xanthone derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Halogenated or sulfonated xanthene derivatives.
Applications De Recherche Scientifique
9H,9’H-9,9’-Bixanthene-9,9’-diol has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 9H,9’H-9,9’-Bixanthene-9,9’-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical processes, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Xanthone: A parent compound with a similar structure but lacking the additional hydroxyl groups.
9,9’-Bixanthene: A related compound without the hydroxyl groups.
Uniqueness: Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
6272-59-9 |
|---|---|
Formule moléculaire |
C26H18O4 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
9-(9-hydroxyxanthen-9-yl)xanthen-9-ol |
InChI |
InChI=1S/C26H18O4/c27-25(17-9-1-5-13-21(17)29-22-14-6-2-10-18(22)25)26(28)19-11-3-7-15-23(19)30-24-16-8-4-12-20(24)26/h1-16,27-28H |
Clé InChI |
AWPPBHAQPSCLPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4(C5=CC=CC=C5OC6=CC=CC=C64)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)

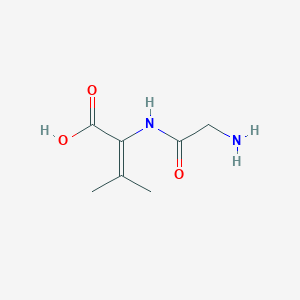
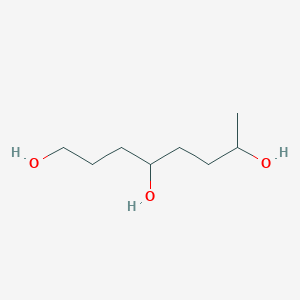
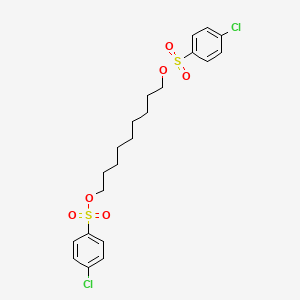
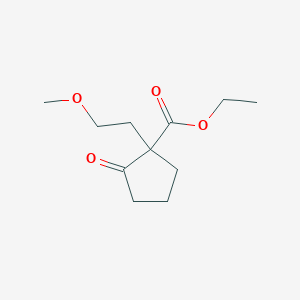

![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)


![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)
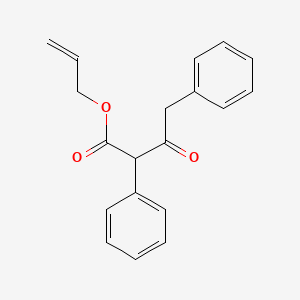
![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)
